molecular formula C11H16N2O3S2 B2731945 N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 2415563-20-9

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2731945
CAS No.: 2415563-20-9
M. Wt: 288.38
InChI Key: QMTHXEQNYQRDTN-UHFFFAOYSA-N
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Description

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a dithiepan ring, an oxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the dithiepan ring. This can be achieved through the reaction of a suitable diol with a sulfur source under acidic conditions. The oxazole ring is then introduced via a cyclization reaction involving an appropriate precursor, such as a nitrile oxide. The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the dithiepan ring can be oxidized to form a ketone.

    Reduction: The oxazole ring can be reduced under specific conditions to yield a saturated heterocycle.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, saturated heterocycles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(3-thienyl)acetamide
  • N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide

Uniqueness

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide is unique due to the presence of both the dithiepan and oxazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S2/c1-8-4-9(13-16-8)10(14)12-5-11(15)6-17-2-3-18-7-11/h4,15H,2-3,5-7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTHXEQNYQRDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2(CSCCSC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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